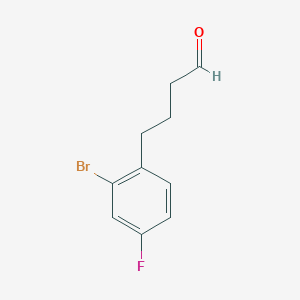
4-(2-Bromo-4-fluorophenyl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-4-fluorophenyl)butanal is an organic compound that belongs to the class of aromatic aldehydes It features a butanal group attached to a phenyl ring substituted with bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-fluorophenyl)butanal can be achieved through several methods. One common approach involves the bromination and fluorination of a suitable phenyl precursor, followed by the introduction of the butanal group. The reaction conditions typically involve the use of brominating and fluorinating agents under controlled temperatures and solvent conditions to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
4-(2-Bromo-4-fluorophenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 4-(2-Bromo-4-fluorophenyl)butanoic acid.
Reduction: 4-(2-Bromo-4-fluorophenyl)butanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Bromo-4-fluorophenyl)butanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Bromo-4-fluorophenyl)butanal involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
4-(2-Bromo-4-chlorophenyl)butanal: Similar structure but with a chlorine atom instead of fluorine.
4-(2-Bromo-4-methylphenyl)butanal: Similar structure but with a methyl group instead of fluorine.
4-(2-Bromo-4-nitrophenyl)butanal: Similar structure but with a nitro group instead of fluorine.
Uniqueness
4-(2-Bromo-4-fluorophenyl)butanal is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C10H10BrFO |
|---|---|
分子量 |
245.09 g/mol |
IUPAC名 |
4-(2-bromo-4-fluorophenyl)butanal |
InChI |
InChI=1S/C10H10BrFO/c11-10-7-9(12)5-4-8(10)3-1-2-6-13/h4-7H,1-3H2 |
InChIキー |
MSTQCCUXSUYSIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)Br)CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
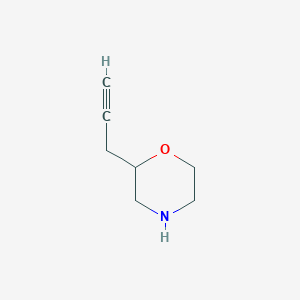

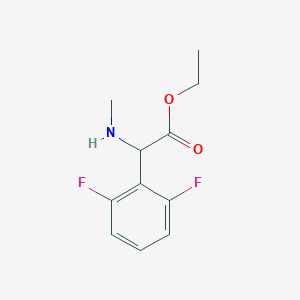

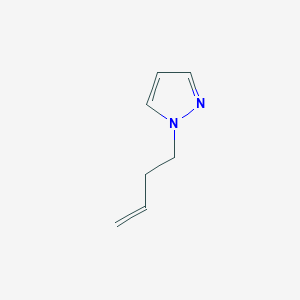
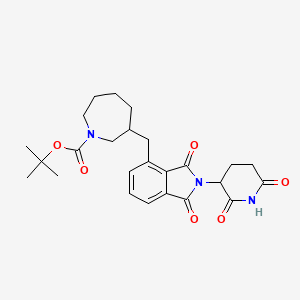
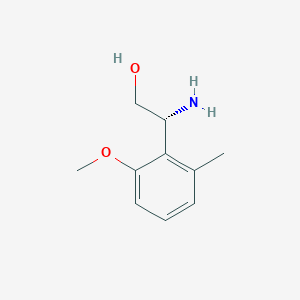
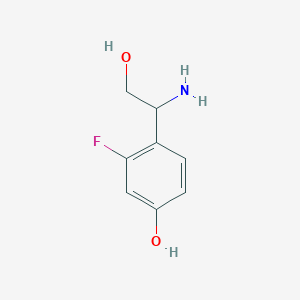
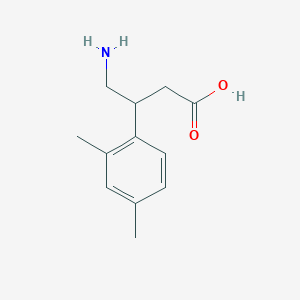


![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)
